2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887736
InChI: InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2
SMILES:
Molecular Formula: C9H12BrNO3S2
Molecular Weight: 326.2 g/mol

2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

CAS No.:

Cat. No.: VC15887736

Molecular Formula: C9H12BrNO3S2

Molecular Weight: 326.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide -

Specification

Molecular Formula C9H12BrNO3S2
Molecular Weight 326.2 g/mol
IUPAC Name 2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol
Standard InChI InChI=1S/C9H12BrNO3S2/c10-3-1-4-11-6-8(12)7-2-5-15-9(7)16(11,13)14/h2,5,8,12H,1,3-4,6H2
Standard InChI Key NIGWFBLJCYPFFQ-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(SC=C2)S(=O)(=O)N1CCCBr)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] thiazine 1,1-dioxide (IUPAC name: 2-(3-bromopropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol) belongs to the thienothiazine dioxide family, characterized by a fused thiophene-thiazine ring system. The core structure incorporates a sulfonamide group (-SO₂NH₂) at position 6, a hydroxyl group (-OH) at position 4, and a 3-bromopropyl side chain at position 2 (Fig. 1).

Molecular Formula: C₉H₁₂BrNO₃S₂
Molecular Weight: 326.2 g/mol
CAS Registry Number: 59144205

Stereochemical Considerations

While stereochemical data specific to this compound remain unpublished, analogous thienothiazine derivatives exhibit chirality at the 4-hydroxy position. For example, (S)-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide demonstrates enantiomer-dependent carbonic anhydrase inhibition . This suggests that the bromopropyl analog may similarly display stereoselective biological interactions, though experimental confirmation is required .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] thiazine 1,1-dioxide follows multi-step protocols analogous to those developed for related thienothiazine sulfonamides (Table 1) .

Table 1: Key Synthetic Steps for Thienothiazine Derivatives

StepReaction TypeReagents/ConditionsPurpose
1CyclocondensationThiophene-2-sulfonamide, NH₃, heatForm thienothiazine core
2Alkylation1,3-Dibromopropane, base (e.g., K₂CO₃)Introduce bromopropyl side chain
3OxidationH₂O₂ or mCPBASulfone group formation
4HydroxylationHydrolytic conditions (H₂O/EtOH)Install 4-hydroxy group

A representative route begins with the cyclization of 3-(2-hydroxypropyl)thiophene-2-sulfonamide under basic conditions to form the thienothiazine scaffold . Subsequent alkylation with 1,3-dibromopropane introduces the bromopropyl moiety, followed by oxidation to the sulfone state using hydrogen peroxide. Final hydroxylation at position 4 completes the synthesis.

Reactivity Profile

The bromine atom at the terminus of the propyl chain provides a handle for nucleophilic substitution reactions, enabling derivatization into analogs with extended alkyl or aryl groups. The sulfonamide group exhibits typical Brønsted acidity (predicted pKa ≈ 8–9), facilitating salt formation with pharmacologically relevant counterions .

Physicochemical Properties

  • logP (Octanol/Water): Estimated 1.8–2.3 (moderate lipophilicity)

  • Aqueous Solubility: <10 mg/mL at pH 7.4 (predicted)

  • UV-Vis Absorption: λmax ≈ 265–280 nm (π→π* transitions in thiophene)

The bromine atom contributes significantly to molecular weight (24.6% of total mass) and polar surface area (85 Ų), factors influencing membrane permeability and bioavailability.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundR GroupBiological ActivityReference
2-(3-Bromopropyl) derivative-CH₂CH₂CH₂BrHypothesized CA inhibition
(S)-2-(3-Methoxypropyl) analog-CH₂CH₂CH₂OCH₃CA II Ki = 3.2 nM
2-Phenylethyl derivative-CH₂CH₂PhAnticonvulsant activity (ED₅₀ = 12 mg/kg)

The bromopropyl substituent’s polarizability and leaving group potential distinguish it from methoxy or phenyl-containing analogs, suggesting unique applications in prodrug design or targeted covalent modification .

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